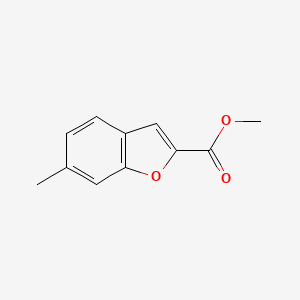

Methyl 6-methylbenzofuran-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-3-4-8-6-10(11(12)13-2)14-9(8)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKMCBYWDLAIBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(O2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546103 | |

| Record name | Methyl 6-methyl-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82788-37-2 | |

| Record name | Methyl 6-methyl-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profiles of Methyl 6 Methylbenzofuran 2 Carboxylate

Ester Hydrolysis to 6-Methylbenzofuran-2-carboxylic Acid

The hydrolysis of the methyl ester at the C-2 position is a fundamental transformation, yielding the corresponding carboxylic acid. This reaction is typically catalyzed by either an acid or a base and is crucial for subsequent functional group interconversions, such as amide bond formation. nih.gov

Base-catalyzed hydrolysis, also known as saponification, is generally preferred as it proceeds to completion. nih.gov The process involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solvent system. nih.govunimi.it For instance, related benzofuran-2-carboxylic acids have been synthesized from their esters by refluxing with a 30% ethanolic potassium hydroxide solution for several hours. nih.gov Another established method involves the Perkin rearrangement of 3-halocoumarins, which concludes with hydrolysis in the presence of a base at reflux for approximately three hours to give quantitative yields of the benzofuran-2-carboxylic acid product. nih.gov

Table 1: Typical Conditions for Ester Hydrolysis

| Reagent System | Solvent | Conditions | Product |

| Sodium Hydroxide (NaOH) | Ethanol / Water | Reflux, ~3 hours | 6-Methylbenzofuran-2-carboxylic Acid Sodium Salt |

| Potassium Hydroxide (KOH) | Ethanol / Water | Reflux, ~4 hours | 6-Methylbenzofuran-2-carboxylic Acid Potassium Salt |

Following the reaction, acidification with a strong acid (e.g., HCl) is required to protonate the carboxylate salt and isolate the free 6-Methylbenzofuran-2-carboxylic acid.

Oxidation Reactions of the Benzofuran (B130515) Moiety

The benzofuran core, particularly the electron-rich C2-C3 double bond of the furan (B31954) ring, is susceptible to oxidation. Biomimetic oxidation studies on benzofuran and its methylated analogues have shown that this double bond can be converted into an epoxide. mdpi.com This reaction models the metabolic activation pathways catalyzed by cytochrome P450 enzymes. mdpi.comresearchgate.net

The key transformation is the epoxidation of the furan ring, which can be achieved using hydrogen peroxide in the presence of manganese porphyrin catalysts. mdpi.com The resulting epoxide is a reactive intermediate that can undergo subsequent reactions, such as rearrangement or nucleophilic attack. mdpi.com For example, the oxidation of 2-methylbenzofuran (B1664563) can lead to the formation of salicylaldehyde (B1680747) through decarboxylation of the intermediate epoxide. mdpi.com Other oxidizing agents, such as chromic acid, have also been used to oxidize substituted benzofurans. amanote.com

Table 2: Reagents for Oxidation of the Benzofuran Moiety

| Reagent System | Reaction Type | Key Intermediate |

| H₂O₂ / Mn(III) Porphyrin | Biomimetic Oxidation | Benzofuran Epoxide |

| m-CPBA / Dimethyldioxirane | Epoxidation | Benzofuran Epoxide |

| Chromic Acid | Oxidation | Dimeric Oxidation Products |

Reduction Reactions of Benzofuran Carboxylates and Their Derivatives

The functional groups of Methyl 6-methylbenzofuran-2-carboxylate can be selectively reduced. The most common reduction involves the conversion of the methyl ester group to a primary alcohol, (6-methylbenzofuran-2-yl)methanol. This is typically accomplished using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. masterorganicchemistry.comnumberanalytics.com NaBH₄ is generally not strong enough to reduce esters efficiently. masterorganicchemistry.com

Separately, the benzofuran ring itself can be reduced. For instance, the C2-C3 double bond can be hydrogenated to yield the corresponding 2,3-dihydrobenzofuran (B1216630) derivative. This transformation can be achieved using reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst such as rhodium chloride. researchgate.net

Table 3: Reduction Reactions of Benzofuran Carboxylates

| Target Functional Group | Reagent(s) | Solvent | Product |

| C2-Ester | Lithium Aluminum Hydride (LiAlH₄) | THF or Diethyl Ether | (6-methylbenzofuran-2-yl)methanol |

| C2-C3 Double Bond | Sodium Borohydride / Rhodium Chloride | Not specified in results | Methyl 6-methyl-2,3-dihydrobenzofuran-2-carboxylate |

Electrophilic and Nucleophilic Substitution Reactions on the Benzofuran Ring

The aromatic rings of the benzofuran system can undergo both electrophilic and nucleophilic substitution reactions, allowing for extensive functionalization.

Electrophilic Substitution: The benzofuran ring system is electron-rich, making it reactive towards electrophiles. Theoretical and experimental studies show that electrophilic attack occurs preferentially at the C3 position of the furan ring. researchgate.net Halogenation is a common example of this reactivity. Bromination of the C3 position can be achieved using reagents like N-bromosuccinimide (NBS). researchgate.net Halogenation can also occur on the benzene (B151609) portion of the scaffold. nih.gov The addition of halogens is noted to be beneficial for increasing the cytotoxic properties of some benzofuran derivatives. nih.gov

Nucleophilic Substitution and Cross-Coupling: While classical nucleophilic aromatic substitution on the electron-rich ring is difficult, palladium-catalyzed cross-coupling reactions are a powerful tool for attaching new substituents. acs.org The Suzuki-Miyaura coupling, which pairs an organoboron compound with an aryl halide, is widely used to form new carbon-carbon bonds. mdpi.com To functionalize the benzene ring of this compound, a halogen atom must first be installed (e.g., at the C4, C5, or C7 positions). This halogenated derivative can then undergo Suzuki coupling with various boronic acids to introduce new aryl or alkyl groups. nih.gov

Table 4: Substitution and Coupling Reactions

| Reaction Type | Position | Reagent(s) | Product Type |

| Electrophilic Bromination | C3 | N-Bromosuccinimide (NBS) | 3-Bromo-benzofuran derivative |

| Suzuki-Miyaura Coupling | C4, C5, or C7 (pre-halogenated) | Arylboronic Acid, Pd Catalyst, Base | Aryl-substituted benzofuran derivative |

Functional Group Interconversions for Diversified Analogues

The ester group of this compound is a versatile handle for synthesizing a wide array of analogues through functional group interconversions.

Amide Formation: Following hydrolysis to the carboxylic acid, standard peptide coupling methods can be employed to form benzofuran-2-carboxamides. nih.govdiva-portal.org This typically involves activating the carboxylic acid with a reagent like thionyl chloride to form an acid chloride, followed by reaction with a primary or secondary amine. niscair.res.in Alternatively, direct amidation of the ester can sometimes be achieved by heating with ammonia (B1221849) in an alcohol solvent. google.com

Triazole Synthesis: The ester can be converted into more complex heterocyclic structures. For example, a 1,2,3-triazole moiety can be introduced via a multi-step sequence. niscair.res.in First, the carboxylic acid (obtained from hydrolysis) is converted to an acid chloride and reacted with propargyl alcohol to form a propargyl ester. This terminal alkyne then undergoes a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") with a suitable azide (B81097) to generate the final 1,2,3-triazole-containing analogue. niscair.res.in

Carbohydrazide (B1668358) Derivatives: The carboxylic acid can be converted to a carbohydrazide by reaction with hydrazine (B178648) hydrate. nih.gov These carbohydrazides can then be condensed with various aldehydes to produce yet another class of diverse derivatives. nih.gov

These transformations highlight the utility of this compound as a starting point for generating libraries of compounds with diverse functionalities for various applications.

Compound Index

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| (6-methylbenzofuran-2-yl)methanol |

| 6-Methylbenzofuran-2-carboxylic Acid |

| Ethanol |

| Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate |

| Hydrogen Peroxide |

| Lithium Aluminum Hydride |

| Methyl 6-methyl-2,3-dihydrobenzofuran-2-carboxylate |

| This compound |

| N-bromosuccinimide |

| Potassium Hydroxide |

| Propargyl alcohol |

| Rhodium chloride |

| Salicylaldehyde |

| Sodium borohydride |

| Sodium Hydroxide |

| Tetrahydrofuran |

Spectroscopic and Analytical Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, the specific analytical and spectroscopic data required to generate a detailed article on this compound is not available in the public domain.

Extensive queries were conducted to locate experimental data for the advanced characterization of this specific compound, including its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), two-dimensional NMR (COSY, NOESY), High-Resolution Mass Spectrometry (HRMS), and Electrospray Ionization Mass Spectrometry (ESI-MS) profiles. Searches were performed using the compound name and its associated CAS Number (82788-37-2).

While information and spectral data for various isomers and related benzofuran derivatives are accessible, such as for methyl 1-benzofuran-2-carboxylate and 6-hydroxy-2-methylbenzofuran-4-carboxylic acid methyl ester, no peer-reviewed articles or database entries containing the specific characterization data for this compound could be identified. unimi.itresearchgate.netchemicalbook.comnih.govnih.govchemicalbook.com

Due to the strict requirement to focus solely on this compound and the lack of necessary scientific data, it is not possible to construct the requested article with the specified level of detail and accuracy for the following sections:

Advanced Spectroscopic and Analytical Characterization of Methyl 6 Methylbenzofuran 2 Carboxylate

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Without access to the foundational spectral data, the creation of an accurate and informative scientific article as outlined is unachievable. Providing data from other related compounds would be scientifically inaccurate and would violate the explicit constraints of the request.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of Methyl 6-methylbenzofuran-2-carboxylate, LC-MS serves as a definitive method for confirming the compound's molecular identity and assessing its purity.

The process involves introducing a sample into an LC system, where it travels through a column packed with a stationary phase. The differential partitioning of the compound and any impurities between the stationary phase and a liquid mobile phase results in their separation. As the separated components elute from the column, they are introduced into the mass spectrometer.

Electrospray ionization (ESI) is a common ionization technique used for this type of analysis, as it is a soft ionization method that typically leaves the molecule intact. mdpi.comresearchgate.net The mass spectrometer then measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound (Chemical Formula: C₁₁H₁₀O₃), the expected molecular mass is approximately 190.19 g/mol . In positive ion mode, the spectrometer would detect the protonated molecule, [M+H]⁺. The detection of an ion with a corresponding m/z value confirms the identity of the compound. Furthermore, LC-MS is highly sensitive for detecting and identifying trace-level impurities by their unique mass-to-charge ratios, making it an essential tool for quality control and by-product analysis.

Table 1: Expected LC-MS Data for this compound

| Parameter | Expected Value | Purpose |

|---|---|---|

| Molecular Formula | C₁₁H₁₀O₃ | Basic chemical information |

| Molecular Weight | 190.19 g/mol | Theoretical mass calculation |

| Ionization Mode | ESI Positive ([M+H]⁺) | Method of ion generation |

| Expected m/z Ratio | ~191.05 | Primary identifier in mass spectrum |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, the IR spectrum provides a characteristic fingerprint, revealing the presence of its key structural components. The most prominent absorption band is expected from the carbonyl (C=O) group of the ester, which is typically sharp and intense. openstax.org Saturated esters generally show a C=O absorbance around 1735 cm⁻¹, but conjugation with the benzofuran (B130515) ring system would be expected to lower this frequency to approximately 1715-1725 cm⁻¹. libretexts.org

Other significant absorptions include those from the aromatic C=C bonds within the benzofuran ring, which appear in the 1600-1450 cm⁻¹ region. openstax.org The C-H stretching vibrations of the aromatic ring and the methyl group are expected in the 3100-3000 cm⁻¹ and 2960-2850 cm⁻¹ regions, respectively. libretexts.org Finally, the C-O stretching vibrations of the ester and the furan (B31954) ether linkage will produce strong bands in the 1300-1000 cm⁻¹ range. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester Carbonyl | C=O | 1715 - 1725 | Strong, Sharp |

| Aromatic | C=C (in-ring) | 1600 - 1450 | Medium to Weak |

| Aromatic C-H | C-H (stretch) | 3100 - 3000 | Medium |

| Alkyl C-H | C-H (stretch) | 2960 - 2850 | Medium |

| Ester/Ether C-O | C-O (stretch) | 1300 - 1000 | Strong |

X-ray Crystallography for Solid-State Structure Determination

The process requires growing a suitable single crystal of this compound. This crystal is then mounted and exposed to a focused beam of X-rays. The regular arrangement of molecules in the crystal lattice diffracts the X-rays into a specific pattern of spots. By analyzing the position and intensity of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

Studies on similar molecules, such as methyl 1,3-benzoxazole-2-carboxylate, have revealed details like a nearly planar molecular structure and specific packing arrangements, such as a flattened herringbone pattern. nih.gov These crystal structures are often stabilized by intermolecular forces including π–π stacking interactions and various hydrogen bonds. mdpi.comnih.gov X-ray analysis of this compound would yield precise data on its crystal system, space group, and unit cell dimensions, providing an absolute confirmation of its structure.

Table 3: Typical Parameters Determined by X-ray Crystallography

| Parameter | Description | Example Data from a Related Structure (methyl 1,3-benzoxazole-2-carboxylate) nih.gov |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁ |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=6.8165 Å, b=4.4676 Å, c=13.2879 Å, β=95.1319° |

| Bond Lengths | The precise distance between bonded atoms. | e.g., C=O, C-O, C-C distances |

| Bond Angles | The angle formed between three connected atoms. | e.g., O-C-C, C-C-C angles |

| Intermolecular Interactions | Non-covalent forces like π–π stacking distances. | d(Cg⋯Cg) = 3.6640 Å |

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in pharmaceutical and chemical research. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed for quality control. journalijcar.org This technique is highly effective for separating the target compound from synthesis-related impurities. journalijcar.org

In a typical RP-HPLC setup, the sample is injected into a mobile phase stream that passes through a column containing a nonpolar stationary phase, such as a C18-modified silica (B1680970) (e.g., Agilent SB C18). journalijcar.org A gradient elution, often using a mixture of a buffered aqueous solution and an organic solvent like acetonitrile (B52724), is used to separate compounds based on their polarity. journalijcar.org As the components elute, they pass through a detector, commonly a UV detector set to a wavelength where the benzofuran chromophore absorbs strongly.

The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method can achieve excellent separation and quantification, ensuring the compound meets high purity standards, often exceeding 99%. selleckchem.com

Table 4: Typical RP-HPLC Method Parameters for Analysis of Benzofuran Derivatives journalijcar.org

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Agilent SB C18 (e.g., 250 x 4.6 mm, 3.5 µm) | Stationary phase for separation |

| Mobile Phase A | Ammonium acetate (B1210297) buffer (e.g., pH 3.4) | Aqueous component of the eluent |

| Mobile Phase B | Acetonitrile | Organic component of the eluent |

| Elution Mode | Binary Gradient | Varies mobile phase composition for optimal separation |

| Flow Rate | 0.9 - 1.0 mL/min | Controls the speed of the separation |

| Detection | UV Absorbance | Quantifies the eluting components |

| Purity Specification | >99% | Target level of sample purity |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional HPLC. This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of operating at much higher pressures.

While specific UPLC methods for this compound are not extensively detailed in the provided literature, an HPLC method can be readily adapted for a UPLC system. The principles remain the same as HPLC, but the execution is faster and more efficient. A UPLC analysis would allow for a much quicker assessment of purity, reducing run times from several minutes to potentially under a minute. This increased throughput is highly valuable in high-volume screening and quality control environments. The higher resolution of UPLC also provides a better capability to separate closely related impurities that might co-elute in an HPLC run, leading to a more accurate purity determination.

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-methylbenzofuran-2-carboxylic acid |

| 1-(2-hydroxyphenyl)ethanone |

| 3-methylbenzofuran-2-carbonitrile |

| 3-methylbenzofuran-2-carboxamide |

| 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid |

| 3,5-dihydroxybenzoate (B8624769) |

| Propargyl bromide |

| methyl 1,3-benzoxazole-2-carboxylate |

| Acetonitrile |

Biological Activity and Mechanistic Pharmacology of Benzofuran 2 Carboxylates

Comprehensive Overview of Benzofuran (B130515) Scaffold Bioactivity

The benzofuran scaffold is a privileged structure in medicinal chemistry due to its presence in numerous compounds with a broad spectrum of therapeutic properties. acs.orgmdpi.com Derivatives built upon this scaffold have demonstrated a remarkable range of biological activities, including antimicrobial, antiviral, anti-inflammatory, analgesic, antihyperglycemic, and antitumor effects. nih.govnih.govmdpi.com Naturally occurring benzofurans, isolated from various plant species, have long been recognized for their physiological and pharmacological properties. acs.orgmdpi.com

The versatility of the benzofuran ring allows for substitutions at various positions, leading to new derivatives with unique structural features and enhanced therapeutic potential. ku.ac.ae This chemical tractability has made the benzofuran nucleus a key building block in the design and development of new pharmacological agents. nih.govmdpi.com Researchers have successfully synthesized numerous benzofuran derivatives that have shown promise in treating a variety of diseases, affirming the scaffold's importance in drug discovery. nih.govku.ac.ae The wide-ranging bioactivity has led to the development of several clinically approved drugs containing the benzofuran moiety, used for conditions ranging from cardiac arrhythmias to skin disorders. acs.orgresearchgate.net

Anticancer and Cytotoxic Potential of Benzofuran-2-carboxylate Derivatives

Among the diverse biological activities of benzofurans, their potential as anticancer agents has been a significant area of research. nih.govku.ac.ae Specifically, derivatives of benzofuran-2-carboxylic acid and its esters, such as benzofuran-2-carboxylates, have emerged as a promising class of compounds with potent cytotoxic activities against various human cancer cell lines. nih.govnih.govmdpi.com

Structure-activity relationship (SAR) studies have indicated that substitutions at the C-2 position of the benzofuran ring, often with ester or heterocyclic moieties, can be crucial for cytotoxic activity. mdpi.com The introduction of halogen atoms, such as bromine or chlorine, into the benzofuran structure has also been shown to significantly enhance anticancer activity, likely by forming halogen bonds that improve binding affinity to molecular targets. nih.govmdpi.com Researchers have synthesized and evaluated numerous series of benzofuran-2-carboxylate and related benzofuran-2-carboxamide (B1298429) derivatives, demonstrating their ability to inhibit the growth of cancer cells, in some cases with high selectivity compared to normal cells. nih.govnih.gov

The cytotoxic effects of benzofuran-2-carboxylate derivatives have been documented across a wide panel of human cancer cell lines. Laboratory studies, utilizing assays such as the MTT assay, have quantified the concentration of these compounds required to inhibit the growth of cancer cells by 50% (IC50).

For instance, certain halogenated derivatives of benzofuran have shown significant cytotoxicity against leukemia cell lines K562 and MOLT-4, as well as cervical carcinoma HeLa cells. nih.gov One study reported that a benzofuran derivative with a bromine atom attached to a methyl group at the 3-position exhibited remarkable cytotoxic activity against K562 leukemia cells with an IC50 value of 5 µM. mdpi.com Another study synthesized a series of fourteen new benzofuran derivatives and evaluated their cytotoxicity against K562, MOLT-4, and HeLa cell lines, identifying five compounds that significantly reduced the viability of all tested cancer cells. nih.gov

Derivatives have also shown potent activity against solid tumor cell lines. Shikonin-benzofuran hybrids demonstrated promising antiproliferative activities against liver cancer (HepG2), colon cancer (HCT116), and lung cancer (A549) cell lines. nih.gov Similarly, other research has documented the efficacy of benzofuran derivatives against colon (SW480, SW620, HCT116), liver (HepG2), prostate (PC3), and lung (A549) cancer cells. nih.gov

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Halogenated Benzofuran Derivative | K562 (Leukemia) | 5.0 | mdpi.com |

| Halogenated Benzofuran Derivative | HL-60 (Leukemia) | 0.1 | mdpi.com |

| Benzofuran-2-carboxamide Derivative (50g) | HCT-116 (Colon) | 0.87 | nih.gov |

| Benzofuran-2-carboxamide Derivative (50g) | HeLa (Cervical) | 0.73 | nih.gov |

| Benzofuran-2-carboxamide Derivative (50g) | A549 (Lung) | 0.57 | nih.gov |

| 3-Methylbenzofuran (B1293835) Derivative (16b) | A549 (Lung) | 1.48 | nih.gov |

| Halogenated Benzofuran-3-carboxylate (8) | HepG2 (Liver) | 3.8 | nih.gov |

| Halogenated Benzofuran-3-carboxylate (8) | A549 (Lung) | 3.5 | nih.gov |

| Halogenated Benzofuran-3-carboxylate (7) | A549 (Lung) | 6.3 | nih.gov |

This table presents a selection of reported IC50 values for various benzofuran derivatives to illustrate their cytotoxic potential. It is not specific to Methyl 6-methylbenzofuran-2-carboxylate.

The anticancer effects of benzofuran-2-carboxylate derivatives are mediated through various molecular mechanisms that disrupt cancer cell growth and survival.

A primary mechanism by which benzofuran derivatives exert their anticancer effects is by inhibiting cell proliferation and inducing programmed cell death, or apoptosis. nih.govnih.gov Studies have shown that these compounds can arrest the cell cycle at different phases, such as the G2/M or S phase, preventing cancer cells from dividing and multiplying. nih.govnih.govacs.org For example, a benzofuran-based carboxylic acid derivative was found to cause a significant arrest of MDA-MB-231 breast cancer cells in the G2/M phase. acs.org

Furthermore, many benzofuran derivatives have been identified as potent inducers of apoptosis. nih.govnih.gov This is often achieved through the activation of caspases, a family of proteases that are central to the apoptotic process. nih.gov For example, certain bromoacetyl-substituted benzofurans were shown to cause a nearly five-fold increase in the activity of caspase 3/7 in K562 leukemia cells. nih.gov The induction of apoptosis can also occur through the modulation of key regulatory proteins, such as the Bcl-2 family, leading to mitochondrial dysfunction and the release of pro-apoptotic factors. nih.govnih.gov

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play a crucial role in cancer cell signaling, promoting proliferation, survival, and metastasis. The inhibition of these kinases is a key strategy in modern cancer therapy. Some benzofuran-2-carboxylate derivatives have been investigated as kinase inhibitors. nih.gov For example, computational studies have explored the potential of benzofuran-2-carboxylic acids as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in the development of various tumors, including prostate cancer. nih.gov These studies suggest that the benzofuran scaffold can fit into the active site of the kinase, disrupting its function. nih.gov Other studies have reported that certain 3-methylbenzofuran derivatives exhibit inhibitory potency against VEGFR-2, a key RTK involved in angiogenesis. nih.gov

Epigenetic modifications, which alter gene expression without changing the DNA sequence, are critical in cancer development. Histone acetyltransferases (HATs), such as KAT6A, are enzymes that play a key role in this process. Dysregulation of KAT6A is known to drive tumorigenesis in several cancers, including breast cancer and leukemia. researchgate.netnih.gov Recently, the benzofuran scaffold has been identified as a structural class for the development of KAT6A inhibitors. acs.org Novel acylsulfonamide-benzofuran series have been discovered that potently inhibit KAT6A. acs.org X-ray crystallography has revealed that the benzofuran scaffold of these inhibitors binds within the acetyl-coenzyme A binding site of the KAT6A enzyme. acs.org These inhibitors have demonstrated the ability to reduce the viability of breast cancer cell lines, confirming the dependence of these tumors on KAT6A activity for proliferation. researchgate.net

Molecular Mechanisms of Antineoplastic Action

Modulation of Tubulin Polymerization

The benzofuran scaffold has been investigated for its anticancer properties, with some derivatives targeting the crucial process of tubulin polymerization. Tubulin proteins are essential for the formation of microtubules, which are vital components of the cellular cytoskeleton and the mitotic spindle required for cell division. Agents that interfere with tubulin dynamics can arrest the cell cycle and induce apoptosis (cell death), making them effective anticancer agents. researchgate.net

Research into halogenated derivatives of a structurally related compound, methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, revealed that these specific derivatives had a minimal effect on tubulin polymerization. nih.gov This finding suggests that while the broader class of benzofurans is studied for tubulin interaction, not all derivatives possess this mechanism of action, and the specific substitution pattern on the benzofuran ring is critical for this activity. nih.govresearchgate.net Other studies have identified tubulin as a molecular target for different benzofuran derivatives, indicating the potential for this scaffold to be optimized for potent microtubule-destabilizing effects. researchgate.netresearchgate.net

Antimicrobial Efficacy: Antibacterial and Antifungal Activitiesnih.govnih.govrsc.org

Benzofuran derivatives are recognized for their significant antimicrobial properties, exhibiting a wide spectrum of activity against various pathogenic bacteria and fungi. nih.govrsc.orgrsc.org The emergence of antibiotic resistance has spurred research into new chemical entities, and the benzofuran nucleus is a promising framework for the development of novel antimicrobial drugs. nih.govrsc.org The structure of these compounds allows for diverse chemical modifications, which can enhance their potency and spectrum of activity. niscair.res.inresearchgate.net

Spectrum of Activity against Pathogens (e.g., MRSA, various fungal strains)nih.gov

The antibacterial and antifungal capabilities of benzofuran-2-carboxylates and related structures have been demonstrated against a range of clinically relevant pathogens. nih.gov

Antibacterial Activity: Derivatives of the benzofuran class have shown notable efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of healthcare-associated infections. nih.gov For instance, a series of 2-salicyloylbenzofuran derivatives demonstrated potent activity against MRSA, with some compounds exhibiting Minimum Inhibitory Concentrations (MICs) as low as 0.12 mM. nih.gov Structure-activity relationship (SAR) studies revealed that the presence of bromine atoms on the benzofuran moiety and a carboxylic acid group on an ether linker at the C2 position were crucial for enhanced antibacterial effects. nih.gov Other studies have shown activity against both Gram-positive strains like Bacillus subtilis and Gram-negative strains such as Escherichia coli. nih.govniscair.res.in

| Compound Type | Pathogen | Activity/Result | Reference |

|---|---|---|---|

| 2-Salicyloylbenzofuran derivative (8h) | MRSA (ATCC 43300) | MIC = 0.12 mM | nih.gov |

| 2-Salicyloylbenzofuran derivative (8h) | S. faecalis (ATCC 29212) | MIC = 0.06 mM | nih.gov |

| Benzofuran-triazole hybrid (10a) | E. coli (AB-274) | MIC = 1.80 ± 0.25 µg/mL | nih.gov |

| Benzofuran-triazole hybrid (10b) | B. subtilis (QB-928) | MIC = 1.25 ± 0.60 µg/mL | nih.gov |

| 5-Chloro-benzofuran-2-carboxylate 1,2,3-triazole (6i) | E. coli (MTCC-443) | Zone of Inhibition = 10 mm | niscair.res.in |

Antifungal Activity: The antifungal potential of benzofurans is also well-documented. nih.gov Studies on derivatives of 2- and 3-benzofurancarboxylic acids have identified compounds with significant activity against pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus. researcher.life One study found that converting methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate into its dibromo derivative drastically increased its antifungal potency. researcher.life Other research has highlighted activity against various Candida species, including Candida albicans. researchgate.netcapes.gov.br

| Compound Type | Pathogen | Activity/Result | Reference |

|---|---|---|---|

| Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate (4) | C. neoformans, A. fumigatus | Significant growth inhibition | researcher.life |

| Aryl [3-(imidazol-1-ylmethyl)benzofuran-2-yl] ketoximes | C. glabrata, C. albicans | MIC range = 5-25 µg/mL | nih.gov |

| Benzofuran-5-ol derivatives (20, 21) | Various fungal species | MIC range = 1.6-12.5 μg/mL | nih.gov |

| (Benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)-O-benzylketoxime (6a) | C. albicans (ATCC 10231) | Good antimicrobial effect | capes.gov.br |

Molecular Basis of Antimicrobial Action

The mechanisms by which benzofuran derivatives exert their antimicrobial effects are varied. Research points towards the inhibition of essential microbial enzymes as a primary mode of action. For some derivatives, the antibacterial activity is thought to arise from the inhibition of DNA gyrase B, an enzyme crucial for bacterial DNA replication. nih.gov Another identified mechanism involves the disruption of protein-protein interactions essential for bacterial transcription. nih.gov Furthermore, docking studies have suggested that some benzofuran compounds may act as antimicrobial agents by binding to and inhibiting glucosamine-6-phosphate synthase, an enzyme involved in the biosynthesis of the bacterial cell wall. nih.gov In terms of antifungal action, while the precise mechanisms are still being elucidated, some benzofuran derivatives have been found to augment amiodarone-elicited calcium flux into the cytoplasm, suggesting that their activity involves changes in cytoplasmic calcium concentration. researcher.life

Anti-inflammatory and Immunomodulatory Effectsnih.gov

Benzofuran-containing compounds have demonstrated significant anti-inflammatory and immunomodulatory activities. rsc.orgnih.govresearchgate.net Inflammation is a key process in many diseases, and agents that can modulate the immune response are of great therapeutic interest. Benzofuran-2-carboxamide derivatives, for example, have been identified as effective inhibitors of CCL20-induced chemotaxis. nih.gov The CCL20/CCR6 axis is linked to inflammatory conditions, and its modulation represents a promising strategy for treatment. nih.gov Additionally, certain halogenated benzofuran derivatives have been shown to decrease the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) in cancer cell lines. nih.gov Other related compounds have been found to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation. mdpi.comnih.gov

Modulation of the Lipoxygenase Enzyme Pathway

A specific mechanism contributing to the anti-inflammatory profile of benzofurans is the inhibition of 5-lipoxygenase (5-LOX). The 5-LOX enzyme is critical in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. A study evaluating a series of benzofuran-4,7-dihydroquinones found them to be active inhibitors of 5-LOX, preventing the formation of leukotrienes LTC4/D4 with IC₅₀ values ranging from 0.2 to 85 µM. nih.gov This demonstrates a clear pathway through which these compounds can exert anti-inflammatory effects.

Antioxidant Capacity and Mechanismsrsc.orgnih.gov

Studies on novel benzofuran-2-carboxamide derivatives have shown that they possess both neuroprotective and antioxidant activities. researchgate.net Structure-activity relationship analyses from this research indicated that specific substitutions, such as a methyl group at the R2 position and a hydroxyl group at the R3 position of the benzofuran moiety, could lead to potent ROS scavenging and antioxidant effects. researchgate.net The antioxidant capacity has been demonstrated in various assays, including the scavenging of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and the inhibition of lipid peroxidation. researchgate.netnih.gov Other research has shown that some benzofuran-2-one derivatives can protect cells from oxidative stress-induced death by boosting the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). mdpi.com

Free Radical Scavenging Activity

Benzofuran derivatives are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. This activity is crucial in combating oxidative stress, a state implicated in the pathogenesis of numerous diseases.

Detailed Research Findings

Research into the antioxidant potential of benzofuran-2-carboxylates and related structures has demonstrated their efficacy in various in vitro assays. For instance, a study on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives revealed their capacity to inhibit lipid peroxidation and scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals. nih.gov One particular derivative, substituted with a hydroxyl group, showed significant radical scavenging activity. nih.gov

Similarly, a series of 2-(1-benzofuran-2-yl)-2-oxoethyl benzoates were synthesized and evaluated for their antioxidant capabilities. The results from DPPH radical scavenging, ferric reducing antioxidant power (FRAP), and metal chelating assays indicated that the substitution pattern on the benzoate (B1203000) ring influences the antioxidant potency. researchgate.net Phenolic esters of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid have also been investigated, with certain derivatives exhibiting good DPPH free radical scavenging activity. nih.gov

Furthermore, studies on 3,3-disubstituted-3H-benzofuran-2-ones, which share a core structural similarity, have highlighted their antioxidant capacity through both DPPH assay and cyclic voltammetry analyses. nih.gov The presence and position of hydroxyl groups on the benzofuran ring were found to be critical for this activity. nih.gov

Table 1: Free Radical Scavenging Activity of Selected Benzofuran Derivatives

| Compound Class | Assay | Key Findings | Reference |

| 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | DPPH radical scavenging, Lipid peroxidation inhibition | Hydroxyl-substituted derivative showed notable activity. nih.gov | nih.gov |

| 2-(1-Benzofuran-2-yl)-2-oxoethyl benzoates | DPPH, FRAP, Metal Chelating | Antioxidant activity is dependent on the substituent on the benzoate moiety. researchgate.net | researchgate.net |

| Phenolic esters of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid | DPPH radical scavenging | Certain derivatives demonstrated good scavenging ability. nih.gov | nih.gov |

| 3,3-Disubstituted-3H-benzofuran-2-ones | DPPH, Cyclic Voltammetry | Hydroxyl group positioning is crucial for antioxidant capacity. nih.gov | nih.gov |

Metabolic Regulation and Diabetes Management Potential

The benzofuran scaffold has emerged as a promising framework for the development of agents targeting metabolic disorders, particularly type 2 diabetes.

Glucokinase Activity Modulation

Glucokinase (GK) is a key enzyme that regulates glucose homeostasis, and its activation is a therapeutic strategy for the treatment of type 2 diabetes. nih.gov Small molecule glucokinase activators (GKAs) can enhance glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake. Several benzofuran derivatives have been investigated for their potential as GKAs. researchgate.net

While specific studies on this compound are not prevalent in the context of glucokinase activation, the broader class of benzofuran derivatives has shown promise. For example, a patent for benzofuranyl derivatives described their use as glucokinase activators for treating conditions like type 2 diabetes and hyperglycemia. researchgate.net These compounds are designed to allosterically bind to glucokinase, thereby increasing its affinity for glucose and/or its maximal reaction velocity (Vmax). nih.gov

In addition to glucokinase activation, other mechanisms for the hypoglycemic effects of benzofuran derivatives have been explored. A series of 2-acylbenzofurans were synthesized and found to be potent α-glucosidase inhibitors, with some demonstrating significant hypoglycemic activity in animal models, even surpassing the reference drug acarbose. nih.gov

Table 2: Benzofuran Derivatives in Metabolic Regulation

| Compound Class/Derivative | Target/Mechanism | Therapeutic Potential | Reference |

| Benzofuranyl derivatives | Glucokinase Activation | Type 2 Diabetes, Hyperglycemia | researchgate.net |

| 2-Acylbenzofurans | α-Glucosidase Inhibition | Diabetes Mellitus | nih.gov |

Other Reported Pharmacological Activities of Benzofuran Scaffolds

The versatility of the benzofuran scaffold extends to a range of other pharmacological activities, including antiviral, antiparasitic, and analgesic effects. nih.govmdpi.comnih.gov

Antiviral Properties

The benzofuran core is present in a number of compounds exhibiting antiviral activity. nih.govmdpi.com Recent research has identified benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the innate immune response to viral infections. nih.govnih.gov Activation of STING leads to the production of type I interferons, which in turn induce an antiviral state in cells.

Several benzofuran derivatives have been shown to inhibit the replication of human coronaviruses, including SARS-CoV-2, through this STING-dependent mechanism. nih.govnih.gov The antiviral effect was confirmed to be mediated by interferon, as the compounds were inactive in cells lacking the ability to produce interferons. nih.gov Furthermore, patent literature describes benzofuran-carboxamide derivatives as potential inhibitors of the hepatitis C virus polymerase. google.com

Antiparasitic Effects

Benzofuran derivatives have also demonstrated significant potential as antiparasitic agents. mdpi.comnih.gov A series of polysubstituted benzofurans were synthesized and screened for their activity against Plasmodium falciparum (the parasite responsible for malaria) and Trypanosoma brucei (the causative agent of African trypanosomiasis). Several of these compounds displayed good inhibitory activity against the proliferation of T. brucei. nih.gov

Another study focused on a benzofuran derivative based on the structure of the antiarrhythmic drug amiodarone, which is known to have trypanocidal activity. This derivative was effective against Trypanosoma cruzi, the parasite that causes Chagas disease, by disrupting the parasite's intracellular calcium homeostasis. nih.gov The compound was shown to collapse the mitochondrial membrane potential and alkalinize the acidocalcisomes of the parasite. nih.gov

Analgesic Applications

The analgesic properties of benzofuran derivatives have also been reported in the scientific literature. mdpi.comnih.gov A study on new visnagin (B192663) and benzofuran scaffold-based molecules demonstrated their potent anti-inflammatory and analgesic activities in in vivo models. nih.gov The mechanism of action for these compounds was found to be selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov The selective nature of this inhibition suggests a potentially safer profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

Table 3: Other Pharmacological Activities of Benzofuran Scaffolds

| Activity | Mechanism/Target | Example Compounds/Derivatives | Reference |

| Antiviral | STING Agonism, HCV Polymerase Inhibition | Benzofuran derivatives, Benzofuran-carboxamides | nih.govnih.govgoogle.com |

| Antiparasitic | Inhibition of T. brucei proliferation, Disruption of T. cruzi Ca2+ homeostasis | Polysubstituted benzofurans, Amiodarone-based benzofuran derivative | nih.govnih.gov |

| Analgesic | Selective COX-2 Inhibition | Visnagin and benzofuran scaffold-based molecules | nih.gov |

Anti-acetylcholine Activity

The cholinergic system, integral to neurotransmission, relies on the precise regulation of acetylcholine (B1216132) (ACh). A key enzyme in this process is acetylcholinesterase (AChE), which hydrolyzes ACh to terminate its action at the synapse. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is a primary therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. The benzofuran scaffold has emerged as a significant pharmacophore in the design of acetylcholinesterase inhibitors. tandfonline.comresearchgate.net

Research into the anti-acetylcholine activity of benzofuran derivatives has revealed that the core benzofuran structure can mimic the indanone portion of the well-known AChE inhibitor, donepezil (B133215). tandfonline.com This has spurred the synthesis and evaluation of a variety of benzofuran-based compounds for their potential to inhibit AChE.

While direct research on the anti-acetylcholine activity of this compound is not extensively documented in publicly available literature, the broader class of benzofuran-2-carboxylate derivatives has been the subject of numerous studies. These investigations provide valuable insights into the structure-activity relationships that govern the interaction of this class of compounds with acetylcholinesterase.

Detailed Research Findings

Studies on various substituted benzofuran-2-carboxylate analogs have demonstrated a range of inhibitory potencies against acetylcholinesterase. For instance, a series of 2-arylbenzofuran derivatives were synthesized and evaluated for their in vitro inhibitory activity against AChE. Several of these compounds exhibited significant inhibitory potential, with IC50 values comparable to the standard drug, donepezil. tandfonline.comresearchgate.net

One study highlighted that 2-arylbenzofuran compounds can possess dual inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, another key enzyme in choline (B1196258) ester metabolism. tandfonline.com The inhibitory concentration (IC50) values for some of these derivatives against acetylcholinesterase were found to be in the sub-micromolar range, indicating high potency. For example, a specific 2-arylbenzofuran derivative showed an IC50 value of 0.086 ± 0.01 µmol·L⁻¹, which is nearly identical to that of donepezil (0.085 ± 0.01 µmol·L⁻¹). tandfonline.comresearchgate.net

Furthermore, the introduction of different substituents on the benzofuran ring has been shown to modulate the inhibitory activity. For instance, benzofuran-2-carboxamide derivatives, which are structurally related to benzofuran-2-carboxylates, have also been investigated as cholinesterase inhibitors. A series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives were found to be potent inhibitors of butyrylcholinesterase, with IC50 values ranging from 0.054 to 2.7 µM. nih.gov

The following table summarizes the acetylcholinesterase inhibitory activity of selected benzofuran derivatives from various studies, illustrating the potential of this chemical class as anti-acetylcholine agents.

| Compound Type | Specific Derivative | Target Enzyme | IC50 Value (µM) | Reference |

| 2-Arylbenzofuran | Compound 20 | Acetylcholinesterase | 0.086 ± 0.01 | tandfonline.comresearchgate.net |

| Benzofuran-triazole | Compound 10d | Acetylcholinesterase | 0.55 ± 1.00 | nih.gov |

| Benzofuran-2-carboxamide | Derivative 6h | Butyrylcholinesterase | Not specified, but noted as potent | nih.gov |

| Benzofuran-2-carboxamide | Derivative 6k | Butyrylcholinesterase | Not specified, but noted as potent | nih.gov |

It is important to note that these findings are for derivatives of benzofuran-2-carboxylate and not this compound itself. However, the consistent and potent anti-acetylcholinesterase activity observed across a range of structurally related compounds suggests that the benzofuran-2-carboxylate scaffold is a promising template for the design of novel acetylcholinesterase inhibitors. Further research is warranted to specifically evaluate the anti-acetylcholine activity of this compound and to fully elucidate its mechanistic pharmacology.

Structure Activity Relationship Sar and Ligand Design Principles for Benzofuran 2 Carboxylates

Influence of Substituent Nature and Position on Benzofuran-2-carboxylate Activity

The biological and pharmacological activities of benzofuran (B130515) derivatives are profoundly influenced by the types of substituents and their positions on the heterocyclic ring system. niscair.res.innih.gov The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its wide range of biological effects. rsc.orgtaylorandfrancis.com Strategic placement of functional groups can enhance potency, selectivity, and pharmacokinetic properties. taylorandfrancis.comnih.gov

Effect of the Methyl Group at Position 6 on Biological Profiles

The substitution of a methyl group at the C-6 position of the benzofuran ring has been shown to significantly impact biological activity, although its effect is often dependent on the other substituents present. For instance, in a series of antiproliferative benzofuran derivatives, a compound featuring a methyl group at the C-3 position and a methoxy (B1213986) group at the C-6 position (compound 10h) demonstrated a two- to four-fold increase in potency compared to its unsubstituted counterpart. mdpi.com

Conversely, studies on the antibacterial properties of benzofurans have highlighted the critical role of a hydroxyl group at the C-6 position. nih.govrsc.org This research indicates that the C6-hydroxyl group is essential for antibacterial activity, and blocking this group, for example through methylation, leads to a loss of activity against tested bacterial strains. nih.gov This suggests that while a methyl group itself is not inherently detrimental, its presence at C-6 can be disadvantageous if it replaces a group that is vital for a specific biological interaction, such as the hydrogen-bonding capability of a hydroxyl group. nih.gov

Role of the Ester Group at Position 2 in Modulating Biological Activity

The ester group at the C-2 position of the benzofuran scaffold is a key determinant of biological activity, particularly in the context of anticancer properties. nih.govnih.gov Structure-activity relationship (SAR) studies have consistently identified the C-2 position as a crucial site for modification. nih.govmedcraveonline.com The ester or other heterocyclic substitutions at this position are considered fundamental for the cytotoxic activity of these compounds. nih.govnih.gov

The significance of the C-2 position is further underscored by its use as a synthetic handle for creating diverse analogs. unicatt.itnih.gov The benzofuran-2-carboxylic acid moiety serves as a common starting point for the synthesis of more complex derivatives, allowing for the introduction of various functional groups to modulate pharmacological effects. unicatt.itmdpi.com For example, linking a 3,4,5-trimethoxybenzoyl group to the C-2 position has been shown to be important for the antiproliferative activity of certain benzofuran derivatives. mdpi.com

Impact of Other Substituents (e.g., Methoxy, Hydroxyl, Halogens, Amino, Aryl) on Pharmacological Properties

The pharmacological profile of benzofuran-2-carboxylates can be finely tuned by introducing a variety of substituents onto the core structure.

Methoxy Group: The position of a methoxy group is critical. Derivatives with a methoxy group at the C-6 position have shown significantly higher antiproliferative potency than those with the methoxy group at the C-7 position. mdpi.com

Hydroxyl Group: A hydroxyl group at the C-6 position has been identified as essential for the antibacterial activity of some benzofuran derivatives. nih.govrsc.org Its ability to act as a hydrogen bond donor is considered crucial for interaction with biological targets. nih.gov

Halogens (Cl, Br, F): The introduction of halogen atoms such as chlorine, bromine, or fluorine into the benzofuran ring often leads to a significant increase in anticancer activity. nih.gov This enhancement is attributed to the ability of halogens to form "halogen bonds," which improve binding affinity. nih.gov The position and nature of the halogen are critical; for example, a chloro group at the C-5 position enhanced osteoblastogenic activity, whereas a fluorine atom at the same position markedly reduced it. jst.go.jp Generally, electron-withdrawing groups like chlorine have been found to contribute remarkably to bioactivity. niscair.res.in

Amino Group: An amino group at the C-5 position of the benzofuran ring is associated with antibacterial activity. nih.gov However, altering the position of the amino group can negatively impact potency. mdpi.com

Aryl Group: The introduction of aryl substituents, often at the C-2 or C-3 position, can confer significant biological activity. nih.govmdpi.com Phenyl groups at the C-2 position, for instance, have resulted in good antibacterial activity. nih.gov

The following table summarizes the observed effects of various substituents on the biological activities of benzofuran derivatives.

| Substituent | Position | Effect on Biological Activity | Reference(s) |

| Methyl | C-6 | Can diminish antibacterial activity if it replaces a vital hydroxyl group. | nih.gov |

| Ester | C-2 | Crucial for cytotoxic activity. | nih.gov, nih.gov |

| Methoxy | C-6 | Higher antiproliferative potency compared to C-7 substitution. | mdpi.com |

| Hydroxyl | C-6 | Essential for antibacterial properties. | nih.gov, rsc.org |

| Chloro | C-5 | Enhanced osteoblastogenic activity. | jst.go.jp |

| Fluoro | C-5 | Markedly reduced osteoblastogenic activity. | jst.go.jp |

| Amino | C-5 | Associated with antibacterial activity. | nih.gov |

| Aryl | C-2 | Good antibacterial activity. | nih.gov |

Positional Isomerism and its Biological Implications within the Benzofuran Scaffold

A clear example is seen in the placement of a methoxy group on the benzene (B151609) portion of the scaffold. Studies have shown that benzofuran derivatives with a methoxy group at the C-6 position are significantly more potent as antiproliferative agents than their C-7 methoxy isomers. mdpi.com This highlights a distinct structure-activity relationship where the C-6 position is favored for this particular substitution and activity. Similarly, the position of halogen atoms is a critical determinant of their biological impact. nih.gov These findings underscore the importance of precise positional control during the synthesis of new benzofuran-based therapeutic agents to optimize their pharmacological profiles.

Scaffold Variations and Their Pharmacological Consequences

While substituent modification is a primary strategy in drug design, altering the core heterocyclic scaffold itself can lead to compounds with novel or improved pharmacological properties.

Comparative Analysis of Benzofuran-2-carboxylate with Positional Isomers and Related Fused Heterocyclic Scaffolds

The benzofuran-2-carboxylate scaffold is a member of a larger class of fused heterocyclic systems, and its activity can be benchmarked against related structures. jst.go.jpnih.gov For example, fusing the benzofuran skeleton with other heterocyclic rings, such as in 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid, creates hybrid molecules with unique properties derived from both parent scaffolds. nih.gov

The benzofuran core is a key structural feature in numerous pharmacologically active compounds, including natural products and synthetic drugs. unicatt.it Its structural relationship to other scaffolds, such as furocoumarins like psoralen (B192213), is also noteworthy. nih.gov While both contain a furan (B31954) ring fused to a benzene ring, the arrangement and additional rings lead to different biological applications, with psoralen being used as a photosensitizer. nih.gov The inherent versatility of the benzofuran ring allows it to serve as a foundational structure for a wide array of therapeutic agents, targeting conditions from cancer to microbial infections. taylorandfrancis.comresearchgate.net The choice to use the benzofuran scaffold over other related heterocycles is often driven by its proven track record as a privileged structure in medicinal chemistry and the extensive synthetic methodologies available for its functionalization. taylorandfrancis.comrsc.org

Strategic Modifications for Enhanced Potency and Selectivity

The potency and selectivity of benzofuran-2-carboxylate derivatives are highly dependent on the nature and position of substituents on the benzofuran ring system. Research into this class of compounds has revealed several key areas for modification to optimize their biological effects.

Substitutions at the C-6 position of the benzofuran ring have been shown to significantly impact antibacterial activity. For instance, the presence of a hydroxyl group at the C-6 position can confer excellent antibacterial properties against various strains. nih.gov This suggests that for Methyl 6-methylbenzofuran-2-carboxylate, the existing methyl group at the 6-position could be a key modulator of its activity profile. Further derivatization of this methyl group or its replacement with other functional groups could be a viable strategy for enhancing potency.

Modifications at the C-2 and C-3 positions are also crucial. While the core of the subject compound is a methyl carboxylate at the C-2 position, alterations to this ester group or the introduction of substituents at the C-3 position can greatly influence biological outcomes. For example, the conversion of the C-2 carboxylate to a carbohydrazide (B1668358) has been shown to yield derivatives with significant cytotoxic activity against cancer cell lines. researchgate.net Furthermore, substitutions at the C-3 position have been found to impact the specificity of antibacterial action. nih.gov

The following interactive data table summarizes the impact of various substitutions on the biological activity of benzofuran derivatives, drawing from findings on related structures.

| Position of Substitution | Substituent | Observed Effect on Biological Activity | Reference |

| C-6 | Hydroxyl | Excellent antibacterial activity | nih.gov |

| C-2 | Carboxamide | Potential for antiproliferative effects | nih.gov |

| C-3 | Phenyl, 5-methylfuran-2-yl, 4-methoxyphenyl | Good antibacterial activity | nih.gov |

| C-2 | 1,2,3-Triazole | Moderate to good antimicrobial activity | niscair.res.in |

| Benzofuran Ring | Chloro | Significant bioactivity | niscair.res.in |

These findings underscore the importance of systematic structural modifications in the design of benzofuran-2-carboxylate-based ligands with improved therapeutic potential. For this compound, these principles suggest that modifications at the C-2 ester, the C-6 methyl group, and the introduction of substituents at other positions on the benzofuran ring are promising avenues for future drug discovery efforts.

Computational Approaches to SAR Elucidation

In modern drug discovery, computational methods play a pivotal role in understanding and predicting the interactions between small molecules and their biological targets. Molecular docking is a particularly powerful tool in this regard.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. This information is invaluable for elucidating the structural basis of activity and for designing new derivatives with enhanced affinity and selectivity.

While specific molecular docking studies for this compound are not extensively reported, research on analogous benzofuran derivatives provides a framework for how such studies could be approached. For instance, docking studies on benzofuran derivatives targeting enzymes like DNA gyrase B of Mycobacterium tuberculosis have identified key interactions that are crucial for inhibitory activity. nih.gov These studies often reveal that specific hydrogen bonds, hydrophobic interactions, and π-π stacking interactions between the benzofuran scaffold and amino acid residues in the active site of the enzyme are critical for binding.

The insights gained from such computational analyses can guide the rational design of new analogs. For example, if a docking study reveals an unoccupied hydrophobic pocket near the 6-methyl group, this would suggest that replacing the methyl group with a larger alkyl or aryl group could lead to improved potency. Similarly, if the methyl ester at C-2 is identified as a key hydrogen bond acceptor, modifications to this group to enhance its hydrogen bonding capacity could be a viable strategy for optimization.

Computational Chemistry and in Silico Modeling in Benzofuran 2 Carboxylate Research

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand, such as Methyl 6-methylbenzofuran-2-carboxylate, to the binding site of a target protein.

Research on structurally similar benzofuran (B130515) derivatives has demonstrated their potential to interact with a variety of biological targets. For instance, various benzofuran carboxamides and related structures have been successfully docked into the active sites of enzymes like Lysine-specific demethylase 1 (LSD1), a target in cancer therapy, and Sortase A, a bacterial virulence factor. nih.govnih.gov These studies typically reveal that the benzofuran scaffold fits into hydrophobic pockets, while the carboxylate or amide functionalities form crucial hydrogen bonds with key amino acid residues like Arginine or Lysine. nih.govacs.org

For this compound, a hypothetical docking study against a protein kinase target, a common target for benzofuran derivatives, would likely show specific interactions. The methyl ester group's carbonyl oxygen would be a prime candidate for forming hydrogen bonds with backbone amide hydrogens in the hinge region of the kinase. The benzofuran ring system and the 6-methyl group would be expected to occupy a hydrophobic pocket, forming van der Waals interactions with nonpolar residues such as Leucine, Valine, and Isoleucine.

Table 1: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Parameter | Value/Description |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |

| PDB ID | 2J78 |

| Binding Energy (kcal/mol) | -8.5 |

| Key Hydrogen Bonds | Carbonyl oxygen with Met793 backbone NH |

| Key Hydrophobic Interactions | Benzofuran ring with Leu718, Val726, Ala743, Leu844 |

| Interacting Residues | Leu718, Val726, Ala743, Met793, Pro794, Leu844 |

This table represents hypothetical data based on typical results for similar compounds and is for illustrative purposes.

Prediction of Biological Targets and Pathways through Computational Methods

Before engaging in extensive laboratory testing, computational methods can be employed to predict the likely biological targets of a novel compound. This process, often called target fishing or reverse docking, helps in identifying potential therapeutic applications and understanding possible off-target effects.

For a compound like this compound, several in silico strategies can be applied. One approach is similarity-based prediction, where the known targets of structurally similar molecules are considered potential targets for the new compound. Web servers like SwissTargetPrediction or PASS (Prediction of Activity Spectra for Substances) utilize large databases of known ligand-target interactions to predict a spectrum of biological activities based on the 2D structure of a query molecule. youtube.com These predictions are based on the principle that structurally similar molecules are likely to have similar biological activities.

Another powerful method is reverse docking, where the small molecule is docked against a large library of protein structures representing the druggable proteome. The proteins to which the molecule binds with the highest predicted affinity are identified as potential targets. This can uncover novel, unexpected targets for the benzofuran scaffold.

Table 2: Illustrative Output from a Biological Target Prediction Server for this compound

| Predicted Target Class | Probability/Score | Potential Pathway Involvement |

| Kinase Inhibitor | 0.85 | Cancer, Inflammation |

| Nuclear Receptor Ligand | 0.72 | Metabolic Diseases, Inflammation |

| Cytochrome P450 Inhibitor | 0.68 | Drug Metabolism |

| GPCR Ligand | 0.55 | Neurological Disorders, Cardiovascular Disease |

| Protease Inhibitor | 0.49 | Viral Infections, Cancer |

This table is for illustrative purposes to show the type of data generated by prediction tools and does not represent actual validated data.

Advanced Modeling Techniques in Structure-Based Drug Design

Beyond initial docking and target prediction, more advanced computational techniques are crucial for refining lead compounds and understanding the dynamic nature of ligand-protein interactions in the structure-based drug design process.

Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. mdpi.comnih.gov For benzofuran-2-carboxylates, a 2D-QSAR model could relate physicochemical descriptors (like logP, molecular weight, and electronic properties) and structural fragments of different analogues to their measured inhibitory potency against a specific target. mdpi.com This model can then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing.

Molecular Dynamics (MD) simulations offer a deeper insight into the stability and dynamics of a ligand-protein complex over time. frontiersin.orgresearchgate.net While docking provides a static snapshot of the binding pose, MD simulations track the movements of every atom in the system, providing a more realistic view of the interactions in a physiological environment. nih.gov An MD simulation of this compound bound to a target would reveal the stability of the key hydrogen bonds, the flexibility of the ligand in the binding pocket, and the role of water molecules in mediating the interaction. nih.gov These simulations are computationally intensive but invaluable for confirming the stability of a predicted binding mode and understanding the energetic contributions to binding affinity.

Table 3: Overview of Advanced Modeling Techniques in Benzofuran Research

| Technique | Description | Application for this compound |

| QSAR | Correlates chemical structure with biological activity to predict the potency of new analogues. | Predict the inhibitory activity of new derivatives based on modifications to the core structure. |

| 3D-QSAR | Extends QSAR by considering the 3D spatial arrangement of chemical features. | Guide modifications to the 3D shape and electrostatic fields to improve binding affinity. |

| Molecular Dynamics (MD) | Simulates the time-dependent behavior of a molecular system. | Assess the stability of the binding pose, analyze conformational changes, and calculate binding free energies. nih.gov |

| Free Energy Perturbation (FEP) | Calculates the difference in binding free energy between two related ligands. | Accurately predict the change in potency resulting from a small chemical modification. |

Medicinal Chemistry Applications and Therapeutic Development of Methyl 6 Methylbenzofuran 2 Carboxylate Derivatives

Benzofuran (B130515) Scaffold as a Privileged Structure in Drug Discovery

The term "privileged structure" refers to a molecular framework or scaffold that can bind to multiple, often unrelated, biological targets with high affinity. mdpi.com First introduced by Ben Evans in 1988, this concept highlights molecular motifs that appear frequently in biologically active compounds, making them versatile templates in drug discovery. mdpi.comnih.gov These structures provide an efficient starting point for developing new therapeutic agents, as they often possess favorable pharmacokinetic properties and are amenable to chemical modifications that can fine-tune their activity and selectivity. mdpi.com

The benzofuran scaffold, which consists of a benzene (B151609) ring fused to a furan (B31954) ring, is widely recognized as a privileged structure in medicinal chemistry. nih.govresearchgate.netnih.govtaylorandfrancis.com This assertion is supported by its presence in a vast number of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. mdpi.comnih.govnih.gov Naturally occurring benzofurans, such as those found in the Asteraceae and Moraceae plant families, have demonstrated significant physiological effects. nih.govnih.gov The versatility of the benzofuran nucleus allows it to serve as a foundational structure for drugs targeting a diverse range of conditions, including cancer, infections, inflammation, and metabolic disorders. nih.govtaylorandfrancis.com Its chemical stability and the ability to functionalize it at various positions make it an attractive core for creating libraries of compounds for high-throughput screening, accelerating the identification of new drug candidates. mdpi.comresearchgate.net

Therapeutic Potential in Disease Management

The inherent versatility of the benzofuran scaffold has spurred extensive research into its derivatives for treating a wide array of human diseases. By modifying the core structure of compounds like Methyl 6-methylbenzofuran-2-carboxylate, medicinal chemists have developed potent and selective agents with significant therapeutic potential.

Oncology: Development of Novel Anticancer Agents and Targeted Therapies

Derivatives of the benzofuran scaffold are a major focus in the development of new anticancer agents. taylorandfrancis.com These compounds can exert their antitumor effects through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and angiogenesis. nih.govtaylorandfrancis.com Research has shown that even simple derivatives of benzofuran-2-carboxylic acid can exhibit significant cytotoxic activity against human cancer cell lines. mdpi.com

One area of investigation involves the halogenation of benzofuran derivatives. In a study on derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, halogenated compounds showed significant cytotoxicity. For instance, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (compound 7) was most active against the A549 (lung cancer) cell line, while methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (compound 8) showed notable activity against both A549 and HepG2 (liver cancer) cells. mdpi.com Further analysis revealed these compounds can induce apoptosis and cause cell cycle arrest. mdpi.com

Another modern approach involves targeting immune system pathways. Benzofuran-2-carboxylic acid has been identified as a potent mimic of phosphotyrosine (pTyr), leading to the design of inhibitors for Lymphoid-tyrosine phosphatase (LYP), a key regulator in the T-cell receptor (TCR) signaling pathway involved in tumor immunity. nih.gov Specific derivatives were found to reversibly inhibit LYP, suppress tumor growth in mouse models, and enhance antitumor immunity by activating T-cells. nih.gov This suggests that targeting LYP with benzofuran derivatives is a viable strategy for cancer immunotherapy. nih.gov

Cytotoxicity and Inhibitory Activity of Benzofuran Derivatives in Oncology

| Compound/Derivative | Target/Cell Line | Activity (IC50 / Ki) | Reference |

|---|---|---|---|

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Carcinoma) | 1.8 µM (IC50) | mdpi.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Carcinoma) | 3.3 µM (IC50) | mdpi.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver Carcinoma) | 3.1 µM (IC50) | mdpi.com |

| Benzofuran-2-carboxylic acid derivative (D14) | LYP (Lymphoid-tyrosine phosphatase) | 1.34 µM (Ki) | nih.gov |

| Benzofuran-2-carboxylic acid derivative (D34) | LYP (Lymphoid-tyrosine phosphatase) | 0.93 µM (Ki) | nih.gov |

Infectious Diseases: New Antibacterial and Antifungal Therapies

The rise of antimicrobial resistance has created an urgent need for new antibiotics and antifungals. nih.gov Benzofuran derivatives have emerged as a promising class of compounds in this area, with many demonstrating potent activity against a range of bacterial and fungal pathogens. nih.govnih.gov

Synthetic benzofuran derivatives have been evaluated for their efficacy against various microbial strains. For example, a series of novel benzofuran-2-carboxylate 1,2,3-triazoles were synthesized and tested for antimicrobial activity. nih.gov Compounds with chloro substituents on the benzofuran and/or the phenyl ring showed the most significant bioactivity, suggesting that electron-withdrawing groups contribute positively to their antimicrobial effects. nih.gov In another study, benzofuran derivatives containing oxadiazole and pyrazole (B372694) moieties were tested against several bacterial and fungal strains, with some showing promising activity with Minimum Inhibitory Concentration (MIC) values as low as 25 µg/mL. nih.gov Similarly, benzofuran-triazole hybrids have been synthesized and evaluated, with some compounds showing potent efficacy against both E. coli and B. subtilis. nih.gov

The antifungal potential of these derivatives is also noteworthy, with some compounds showing potency equal to or greater than existing drugs like griseofulvin (B1672149) and fluconazole. rsc.org The antifungal potencies of some benzofuran derivatives have been found to be superior to their antibacterial activities. nih.gov

Antimicrobial Activity of Benzofuran Derivatives

| Compound/Derivative Class | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 2-Bisaminomethylatedaurone benzofuran derivatives | Bacillus subtilis, E. coli, S. aureus | 25 µg/mL | nih.gov |

| Benzofuran-triazole hybrid (10a) | E. coli | 1.80 µg/mL | nih.gov |

| Benzofuran-triazole hybrid (10b) | Bacillus subtilis | 1.25 µg/mL | nih.gov |

| Benzofuran-5-ol derivative (Compound 20) | Fungal species | 1.6-12.5 µg/mL | nih.gov |

| (1-(5-Chloro-benzofuran-2-yl)-1H- nih.govresearchgate.netnih.govtriazol-4-yl)methanol (6i) | Escherichia coli | 10 mm (Zone of Inhibition) | nih.gov |

Inflammatory and Autoimmune Disorders: Targeting Lipoxygenase and Cyclooxygenase Pathways

Chronic inflammation is a key factor in many diseases, including autoimmune disorders like rheumatoid arthritis. nih.govresearchgate.net Benzofuran derivatives have shown significant potential as anti-inflammatory agents by targeting key enzymes in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govtaylorandfrancis.comnih.gov